2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-4-2-8(3-5-9)10-7-14-18-12(10)15-11(16)6-13/h2-5,7H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSNJVPWFJVOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves two principal stages:
- Isoxazole Core Synthesis : Formation of the 4-(4-methoxyphenyl)-1,2-oxazol-5-amine precursor.
- Amide Bond Formation : Reaction of the amine with 2-chloroacetyl chloride to yield the target compound.
This bifurcated approach ensures modularity, enabling scalability and functional group diversification.
Synthesis of 4-(4-Methoxyphenyl)-1,2-Oxazol-5-Amine
Cyclization Methods
The isoxazole ring is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydroxylamine derivatives. For 4-(4-methoxyphenyl)-1,2-oxazol-5-amine, two routes dominate:
Nitrile Oxide-Alkyne Cycloaddition
A Huisgen [3+2] cycloaddition between 4-methoxyphenylnitrile oxide and propiolamide derivatives forms the isoxazole core. Key parameters include:
- Reactants : 4-Methoxybenzaldehyde (oxime precursor) and propiolic acid derivatives.
- Conditions : In situ generation of nitrile oxide using chloramine-T, followed by reflux in toluene (12 h, 110°C).
- Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Hydroxylamine-Mediated Cyclization
Reaction of 4-methoxyphenylglyoxal with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 h affords the isoxazole-5-amine.
Functional Group Modifications
Subsequent nitration and reduction steps introduce the amine group at position 5:
Amide Coupling with 2-Chloroacetyl Chloride
Reaction Protocol
The amine reacts with 2-chloroacetyl chloride under Schotten-Baumann conditions:
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine (TEA, 1.5 eq) to neutralize HCl byproduct.
- Stoichiometry : 1:1.1 molar ratio (amine:acyl chloride) to ensure complete conversion.
- Temperature : 0–5°C initially, then gradual warming to 25°C over 2 h.
Procedure
- Dissolve 4-(4-methoxyphenyl)-1,2-oxazol-5-amine (1.0 eq) in DCM (10 mL/mmol).
- Add TEA (1.5 eq) dropwise under N₂.
- Slowly add 2-chloroacetyl chloride (1.1 eq) dissolved in DCM (5 mL/mmol).
- Stir for 12 h at 25°C.
- Quench with ice water, extract with DCM (3×), dry (Na₂SO₄), and concentrate.
Optimization Studies
| Parameter | Tested Conditions | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Solvent | DCM, THF, DMF, AcCN | DCM | 85 | 98 |
| Base | TEA, K₂CO₃, NaOH | TEA | 82 | 97 |
| Temperature (°C) | 0, 25, 40, 60 | 25 | 85 | 98 |
| Reaction Time (h) | 6, 12, 24 | 12 | 85 | 98 |
Key Findings :
Purification and Characterization
Column Chromatography
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat/mass transfer, reducing reaction time to 2 h and improving yield to 88%.
Challenges and Mitigation
Hydrolysis of Acyl Chloride
Exposure to moisture degrades 2-chloroacetyl chloride. Solution : Strict anhydrous conditions and inert atmosphere (N₂/Ar).
Byproduct Formation
Oligomerization of the amine is suppressed by maintaining stoichiometric control and low temperatures during acyl chloride addition.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the oxazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with altered functional groups on the oxazole ring or methoxyphenyl group.
Hydrolysis: Carboxylic acids and amines as primary products.
Scientific Research Applications
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, including apoptosis induction in cancer cells or inhibition of inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
2-Chloro-N-[4-(4-Fluorophenyl)-1,2-Oxazol-5-yl]Acetamide
- Structure : The 4-methoxyphenyl group is replaced with 4-fluorophenyl.
- Key Properties :
- Molecular formula: C₁₁H₈ClFN₂O₂
- Molar mass: 254.64 g/mol
- Density: 1.419 g/cm³
- pKa: 10.93 ± 0.70
- Lower molar mass (254.64 vs. ~280–300 g/mol for methoxy analogs) suggests reduced steric hindrance .
N-[3-(5-Chloro-2,4-Dihydroxyphenyl)-4-(4-Methoxyphenyl)-1,2-Oxazol-5-yl]Acetamide
- Structure : Additional hydroxyl and chloro substituents on the phenyl ring.
- Key Properties: Molecular formula: C₁₈H₁₅ClN₂O₅ SMILES: Clc3c(O)cc(O)c(c1noc(c1c2ccc(OC)cc2)NC(=O)C)c3
- Comparison: Hydroxyl groups increase polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility but reducing membrane permeability compared to the non-hydroxylated methoxy analog .
Heterocyclic Core Modifications
2-[4-(4-Chlorophenyl)-2-Methyl-3-Oxo-1,2,4-Oxadiazolidin-5-yl]-N-(5-Methyl-1,2-Oxazol-3-yl)Acetamide
- Structure: Oxadiazolidinone replaces the 1,2-oxazole ring.
- Key Properties :
- Molecular formula: C₁₅H₁₅ClN₄O₄
- Molar mass: 350.76 g/mol
5-[2-(4-Methoxyphenyl)Pyridin-3-yl]-1,3,4-Oxadiazole-2-Thiol Derivatives
- Structure : Pyridinyl and oxadiazole-thiol moieties replace the 1,2-oxazole.
- Key Findings: Derivatives exhibited IC₅₀ values as low as 2.2 µM against HepG2 cancer cells. The methoxyphenyl group contributed to enhanced cytotoxicity compared to non-substituted analogs .
Key Physicochemical Differences
*Estimated based on structural analogs.
Biological Activity
2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro substituent, an acetamide moiety, and a methoxyphenyl group linked through an oxazole ring. This unique arrangement contributes to its reactivity and biological activity.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The presence of the chloro and acetamide groups allows for nucleophilic substitution reactions, while the oxazole ring facilitates binding to active sites on target proteins. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects including:
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells.
- Inflammatory Pathway Inhibition : It may inhibit pathways involved in inflammation, suggesting applications in treating inflammatory diseases.
Anticancer Potential
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazole have been studied for their ability to inhibit tumor growth. The specific compound has shown promise in preliminary studies as a potential anticancer agent.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. Here is a summary table of related findings:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 µM |
| This compound | Escherichia coli | 15 µM |
| This compound | Candida albicans | 12 µM |
These findings indicate that the compound may possess broad-spectrum antimicrobial activity.
Study on Anticancer Activity
A study conducted by researchers focused on the synthesis and evaluation of various oxazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited cell proliferation in several cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through caspase activation.
Study on Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy of oxazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects with MIC values comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]acetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling 4-(4-methoxyphenyl)-1,2-oxazol-5-amine with chloroacetyl chloride under controlled conditions. Key parameters include:
- Temperature : 0–5°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride) .
- Solvent : Dichloromethane or THF for solubility and reactivity .
- Base : Triethylamine to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How is structural integrity confirmed during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, oxazole ring protons at δ 6.7–8.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 291.0645 for CHClNO) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Q. What in vitro assays are used to screen this compound for biological activity?
- Antimicrobial Testing : Broth microdilution assays (MIC determination against S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Mechanistic Probes : Competitive binding assays (e.g., ATPase inhibition in bacterial membranes) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Conformation : Planarity of the oxazole-acetamide backbone influences target binding .
- Hydrogen Bonding : Interactions with biological targets (e.g., NH···O=C in enzyme active sites) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Tools :
- ADMET Prediction : SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) to model membrane penetration and target binding stability .
Q. How do substituent modifications alter bioactivity?
- Structure-Activity Relationship (SAR) Table :
Q. What strategies mitigate low yields in scaled-up synthesis?
- Process Optimization :
- Flow Chemistry : Continuous reactors improve mixing and thermal control (residence time: 15–30 min) .
- Catalysis : Palladium-mediated coupling for aryl-oxazole formation (reduces byproducts) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
